molecular formula C15H17N3O3S B2891353 5-(((4-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021228-67-0

5-(((4-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2891353
CAS No.: 1021228-67-0
M. Wt: 319.38
InChI Key: GAJRHEAGQSBZCS-UHFFFAOYSA-N
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Description

This compound belongs to the thiobarbituric acid (TBA) derivative family, characterized by a 2-thioxodihydropyrimidine-4,6-dione core. The substituent at the C5 position—a 4-butoxyphenylamino group linked via a methylene bridge—imparts unique physicochemical and biological properties.

Properties

IUPAC Name

5-[(4-butoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-3-8-21-11-6-4-10(5-7-11)16-9-12-13(19)17-15(22)18-14(12)20/h4-7,9H,2-3,8H2,1H3,(H3,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZFDFOFLBIDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Variations and Substituents

Compound Substituent at C5 Position Core Structure Key References
4-Butoxyphenylamino methylene (Target Compound) 2-Thioxodihydropyrimidine-4,6-dione -
Indole-3-yl methylene (e.g., 3a, 3b) 2-Thioxodihydropyrimidine-4,6-dione
3,4-Dimethoxybenzylidene 2-Thioxodihydropyrimidine-4,6-dione
Hydrazonoaryl (e.g., 4′e–4′m) 2-Thioxodihydropyrimidine-4,6-dione
Thienothiophenyl methylene (e.g., IIc, IIIc) 2-Thioxodihydropyrimidine-4,6-dione
Quinolin-3-yl methylene 2-Thioxodihydropyrimidine-4,6-dione

Key Observations :

  • Electron-Donating Groups : Methoxy (e.g., 3,4-dimethoxybenzylidene) and butoxy substituents enhance lipophilicity and may stabilize π-π interactions in biological targets .
  • Hydrazono Derivatives: These exhibit tautomerism, influencing solubility and reactivity .

Physicochemical Properties

Table 3: Thermal and Spectral Properties

Compound Melting Point (°C) Decomposition Temp. (°C) Notable Spectral Features
Target Compound (Inferred) >250 (estimated) >300 NH/OH stretches (~3143 cm⁻¹), C=O (~1715 cm⁻¹)
5-(Chloroindolyl) derivative 277–279 >250 Strong C=O (1712 cm⁻¹), C=S (1565 cm⁻¹)
Thienothiophene derivative (IIc) N/A >250 UV/Vis λₘₐₓ ~450 nm, high NLO response
Hydrazono derivative (4′e) 280–282 >300 IR: C=N (1600 cm⁻¹), NH (3300 cm⁻¹)

Key Trends :

  • Thermal Stability : High melting points (>250°C) are common due to hydrogen bonding and aromatic stacking .
  • NLO Properties: Thienothiophene derivatives exhibit hyperpolarizabilities 13–20× higher than urea, suggesting applications in optoelectronics .

Structure-Activity Relationships (SAR)

  • Lipophilicity : Longer alkoxy chains (e.g., butoxy vs. methoxy) increase logP values, correlating with improved cellular uptake .
  • Aromaticity: Planar substituents (e.g., indole, quinoline) enhance intercalation with DNA or enzyme active sites .

Q & A

Q. Yield optimization strategies :

  • Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete steps .
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Table 1: Comparative Synthesis Conditions

Parameter (Diethylamino analog) (Isoxazole analog)
SolventEthanolDimethylformamide
CatalystPiperidineK₂CO₃
Reaction Time6–8 hours12–24 hours
Yield65–75%55–60%

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and butoxyphenyl substituents (δ 1.0–1.5 ppm for butyl CH₂) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~160–170 ppm) and thioxo (C=S, ~180 ppm) groups .
  • IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Note : For ambiguous signals (e.g., tautomeric forms), use 2D NMR (COSY, HSQC) or X-ray crystallography (if crystalline) .

Advanced: How can contradictory spectral data (e.g., NMR peak splitting) be resolved?

Answer:
Data discrepancies often arise from tautomerism or dynamic equilibria. Methodological solutions include:

  • Solvent Variation : Use DMSO-d₆ (polar aprotic) vs. CDCl₃ (nonpolar) to stabilize specific tautomers .
  • Temperature-Dependent NMR : Cool samples to –40°C to slow exchange processes and resolve split peaks .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for tautomeric forms .

Example : A 2023 study on a pyrimidinedione analog used variable-temperature NMR to identify keto-enol tautomerism, resolving δ 12.5 ppm (enolic OH) .

Advanced: What experimental designs are suitable for studying its biological interactions?

Answer:
For activity studies (e.g., enzyme inhibition or receptor binding):

  • Dose-Response Assays : Use a logarithmic concentration range (0.1–100 μM) to calculate IC₅₀ values .
  • Control Groups : Include positive controls (known inhibitors) and vehicle-only samples .
  • High-Throughput Screening (HTS) : Adapt fluorescence polarization or FRET assays for kinetic analysis .

Q. Table 2: Assay Design Parameters

ParameterRecommendationReference Technique
Buffer pH6.5–7.4 (mimic physiological)Ammonium acetate buffer
Incubation Time30 min–2 hoursUV-Vis kinetics
Data AnalysisNonlinear regression (GraphPad)IC₅₀ curve fitting

Advanced: How can environmental fate studies be structured for this compound?

Answer:
Adapt methodologies from long-term ecotoxicology projects (e.g., INCHEMBIOL ):

  • Phase 1: Physicochemical Profiling
    • Measure log P (octanol-water partitioning) via shake-flask method.
    • Assess hydrolysis stability at pH 4, 7, and 9 .
  • Phase 2: Biodegradation Assays
    • Use OECD 301F (manometric respirometry) to quantify microbial degradation .
  • Phase 3: Ecotoxicity Testing
    • Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202) .

Note : Cross-reference with structural analogs (e.g., chlorophenyl derivatives) to predict bioaccumulation potential .

Advanced: What strategies address contradictions in reported bioactivity data?

Answer:
Discrepancies may stem from assay conditions or impurity profiles. Mitigation steps:

  • Purity Validation : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and agar diffusion .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ vs. pEC₅₀) .

Case Study : A 2024 review highlighted that conflicting IC₅₀ values for a pyrimidine analog arose from variations in ATP concentrations in kinase assays .

Advanced: How can computational methods predict reactivity or metabolic pathways?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • Software Tools : Use Schrödinger Suite or AutoDock for docking studies, validated by in vitro microsomal assays .

Example : A DFT study on a thiophene analog predicted regioselective oxidation at the C5 position, later confirmed via LC-MS metabolite profiling .

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